molecular formula C10H15N3 B13041643 cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine

Cat. No.: B13041643
M. Wt: 177.25 g/mol
InChI Key: ADWCHRPBPDWXTR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring, and two methyl groups at the 3 and 5 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,5-dimethylpyridine and ethylenediamine can be reacted in the presence of a suitable catalyst to form the desired diazepine ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

Comparison: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-e][1,4]diazepine

InChI

InChI=1S/C10H15N3/c1-7-5-12-10-6-11-4-3-9(10)8(2)13-7/h3-4,6-8,12-13H,5H2,1-2H3/t7-,8+/m1/s1

InChI Key

ADWCHRPBPDWXTR-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CNC2=C(C=CN=C2)[C@@H](N1)C

Canonical SMILES

CC1CNC2=C(C=CN=C2)C(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.